9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Catalog No.
S4929008
CAS No.
M.F
C21H20O4
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclo...

Product Name

9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

IUPAC Name

9-[(3-methoxyphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H20O4/c1-13-9-18(24-12-14-5-3-6-15(11-14)23-2)20-16-7-4-8-17(16)21(22)25-19(20)10-13/h3,5-6,9-11H,4,7-8,12H2,1-2H3

InChI Key

PRTUMWDQMFVJAI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)OC

The exact mass of the compound 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is 336.13615911 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopentane ring fused to a chromene system. Its molecular formula is C21H20O4C_{21}H_{20}O_{4} with a molecular weight of approximately 336.3811 g/mol . The compound features a methoxybenzyl ether substituent at the 9-position and a methyl group at the 7-position, contributing to its distinct chemical properties and potential biological activities.

Typical of chromene derivatives, including:

  • Nucleophilic substitutions: The methoxy group can be replaced under strong nucleophilic conditions.
  • Oxidation: The presence of the alkene moiety allows for oxidation reactions, potentially forming phenolic compounds.
  • Reduction: The carbonyl group can be reduced to alcohols or other functional groups depending on the reducing agent used.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize analogs.

Research indicates that 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits several biological activities:

  • Antioxidant properties: It may help in scavenging free radicals, contributing to cellular protection against oxidative stress.
  • Anticancer effects: Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory effects: The compound could modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

These activities make it a candidate for further pharmacological studies.

The synthesis of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves several key steps:

  • Formation of the cyclopentene intermediate: This is achieved through cyclization reactions involving appropriate precursors such as phenolic compounds and aldehydes.
  • Methoxylation: Introduction of the methoxy group can be performed using methylating agents under basic conditions.
  • Esterification or etherification: The final step involves attaching the 3-methoxybenzyl group through etherification reactions.

These methods can be optimized for yield and purity using various solvents and catalysts.

9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has potential applications in:

  • Pharmaceutical development: As a lead compound in drug discovery targeting cancer and inflammatory diseases.
  • Cosmetic formulations: Due to its antioxidant properties, it may be incorporated into skincare products to enhance skin health.
  • Agricultural chemistry: Its biological activity suggests potential use as a natural pesticide or herbicide.

Interaction studies are crucial for understanding how 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one interacts with biological systems. Preliminary investigations indicate:

  • Binding affinity studies: Assessing how well the compound binds to specific receptors or enzymes can elucidate its mechanism of action.
  • Synergistic effects with other compounds: Combining this compound with other known drugs may enhance therapeutic efficacy while reducing side effects.

These studies are vital for advancing its development as a therapeutic agent.

Several compounds share structural similarities with 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Notable examples include:

Compound NameMolecular FormulaKey Differences
9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneC21H19F O4Contains a fluorine atom instead of a methoxy group
8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneC21H20Cl O4Chlorine substitution changes electronic properties
9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneC20H20O3Lacks methoxy substitution; simpler structure

Uniqueness

The uniqueness of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and structural configuration. This influences its reactivity and biological profile compared to similar compounds, potentially leading to distinct therapeutic applications. The presence of both methoxy and benzyl groups enhances its lipophilicity and may improve membrane permeability, making it more effective in biological systems.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

336.13615911 g/mol

Monoisotopic Mass

336.13615911 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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